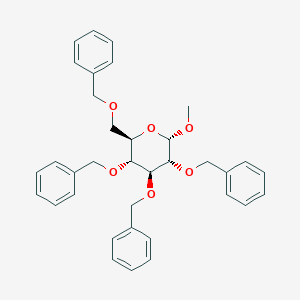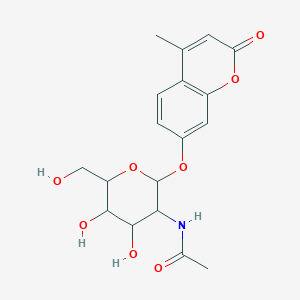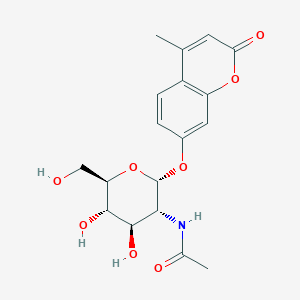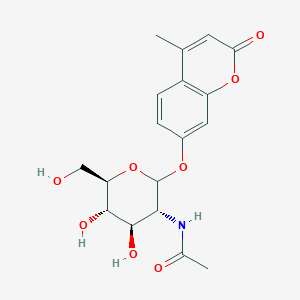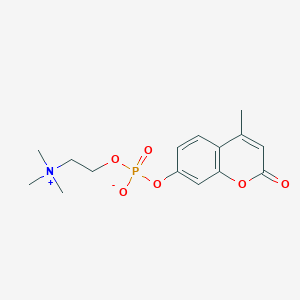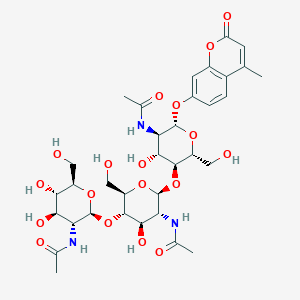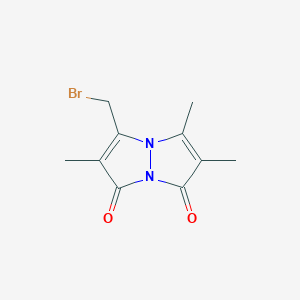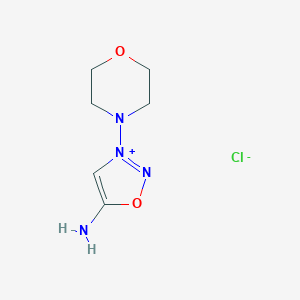
4-Nitrophenyl beta-D-xyloside
Overview
Description
Mechanism of Action
Target of Action
PNPX, also known as 4-Nitrophenyl beta-D-xyloside or 4-Nitrophenyl-Beta-D-xylopyranoside, primarily targets the enzyme β-xylosidase . This enzyme plays a crucial role in the breakdown of certain complex carbohydrates.
Mode of Action
PNPX acts as a chromogenic substrate for β-xylosidase . Upon hydrolysis by β-xylosidase, PNPX is broken down, and 4-nitrophenol is released . This release can be quantified by colorimetric detection at 405 nm as a measure of β-xylosidase activity .
Biochemical Pathways
The action of PNPX affects the biochemical pathway involving the breakdown of complex carbohydrates by β-xylosidase. The release of 4-nitrophenol indicates the activity of this enzyme and the progression of this pathway .
Pharmacokinetics
It’s known that pnpx is soluble in methanol , which could potentially influence its absorption and distribution in the body. More research would be needed to fully outline the ADME properties of PNPX and their impact on its bioavailability.
Result of Action
The hydrolysis of PNPX by β-xylosidase results in the release of 4-nitrophenol . This compound can be easily detected due to its yellow color, providing a convenient method for monitoring enzyme activity . Additionally, PNPX has been used in the pharmaceutical inhibition of heparan sulfate proteoglycan (HSPG) biosynthesis .
Action Environment
The action, efficacy, and stability of PNPX can be influenced by various environmental factors. For instance, PNPX should be stored under -20°C in an inert atmosphere . This suggests that temperature and atmospheric conditions could potentially affect the stability and efficacy of PNPX.
Biochemical Analysis
Biochemical Properties
4-Nitrophenyl beta-D-xyloside is a substrate for the enzyme β-xylosidase . β-xylosidases are crucial enzymes in the degradation of xylan, a prominent component of cellulosic biomass, into reducing sugars . They hydrolyze more glycosidic bonds than any of the other xylanolytic enzymes . The interaction between this compound and β-xylosidase is essential for the efficient conversion of xylan into bioethanol .
Cellular Effects
When administered to living cells, this compound can induce the formation and secretion of large quantities of glycosaminoglycans . This process can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the enzyme β-xylosidase . This enzyme hydrolyzes the glycosidic bonds in xylan, converting it into reducing sugars . The this compound acts as a substrate for this enzyme, facilitating the hydrolysis process .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily related to its role as a substrate for β-xylosidase . As the enzyme catalyzes the hydrolysis of xylan, the concentration of this compound decreases over time
Metabolic Pathways
The metabolic pathways involving this compound are primarily related to the degradation of xylan . The enzyme β-xylosidase, which interacts with this compound, plays a crucial role in these pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl α-D-xylopyranoside typically involves the reaction of 4-nitrophenol with α-D-xylopyranosyl bromide in the presence of a base such as sodium hydroxide . The reaction is carried out in an organic solvent like methanol or ethanol at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of 4-Nitrophenyl α-D-xylopyranoside follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl α-D-xylopyranoside undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by α-xylosidase, resulting in the formation of 4-nitrophenol and D-xylose.
Oxidation: Can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the nitro group to an amino group.
Common Reagents and Conditions
Hydrolysis: α-xylosidase enzyme, aqueous buffer solutions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.
Major Products Formed
Hydrolysis: 4-nitrophenol and D-xylose.
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Scientific Research Applications
4-Nitrophenyl α-D-xylopyranoside is widely used in scientific research, including:
Chemistry: As a substrate for studying the activity of α-xylosidase and other glycosidases.
Biology: In enzymatic assays to measure the activity of α-xylosidase in various biological samples.
Medicine: Investigating the role of α-xylosidase in metabolic pathways and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrophenyl β-D-xylopyranoside
- 4-Nitrophenyl α-D-glucopyranoside
- 4-Nitrophenyl β-D-galactopyranoside
Uniqueness
4-Nitrophenyl α-D-xylopyranoside is unique due to its specific interaction with α-xylosidase, making it a valuable tool for studying the enzyme’s activity and specificity . Its chromogenic properties also allow for easy detection and quantification of enzymatic reactions .
Properties
IUPAC Name |
2-(4-nitrophenoxy)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO7/c13-8-5-18-11(10(15)9(8)14)19-7-3-1-6(2-4-7)12(16)17/h1-4,8-11,13-15H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJYKRYCCUGBBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2001-96-9 | |
| Record name | MLS003171270 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371094 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![((3aR,4R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl 4-methylbenzenesulfonate](/img/structure/B13709.png)
![1-Methyl-2-methylaminoimidazo[4,5-F]quinoline](/img/structure/B13715.png)
![3-Methyl-2-methylaminoimidazo[4,5-F]quinoline](/img/structure/B13716.png)
![3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline](/img/structure/B13717.png)
